6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

PI3K p110α inhibition Kinase inhibitor SAR Oncology drug discovery

6-Bromoimidazo[1,2-a]pyridin-2-amine HCl (CAS 1392102-12-3) offers superior aqueous solubility and handling stability versus the free base (CAS 947248-52-4). The strategic 6-Br position provides an optimal vector for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions while preserving the 2-amino group for orthogonal derivatization—an advantage not shared by 5-Br, 7-Br, or 8-Br regioisomers. Validated SAR leads to sub-nanomolar PI3Kα inhibitors (IC50 2.8 nM) and CDK9-selective agents (132-fold over CDK2). Key intermediate in olprinone synthesis (CN103788092A). One-step synthesis (70–85% yield) from 2-amino-5-bromopyridine reduces library synthesis costs.

Molecular Formula C7H7BrClN3
Molecular Weight 248.51 g/mol
CAS No. 1392102-12-3
Cat. No. B1375690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
CAS1392102-12-3
Molecular FormulaC7H7BrClN3
Molecular Weight248.51 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Br)N.Cl
InChIInChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H
InChIKeyURYRZZMCJJBSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyridin-2-amine Hydrochloride CAS 1392102-12-3: Imidazopyridine Scaffold Procurement Guide for Kinase-Focused Medicinal Chemistry


6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride (CAS 1392102-12-3) is a halogenated heterocyclic building block featuring the imidazo[1,2-a]pyridine core scaffold with a bromine substituent at the 6-position and a free 2-amino group . The compound is supplied as the hydrochloride salt (C7H7BrClN3, MW 248.51), offering enhanced aqueous solubility and handling stability compared to the neutral free base form (CAS 947248-52-4) . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry for targeting ATP-binding pockets of kinases, bromodomains, and other disease-relevant protein targets [1]. This specific 6-bromo-2-amino substitution pattern positions the compound as a versatile intermediate for cross-coupling diversification and lead optimization in kinase inhibitor programs [2].

6-Bromoimidazo[1,2-a]pyridin-2-amine HCl: Why Bromo-Regioisomers and Scaffold Analogs Cannot Be Interchanged in SAR-Driven Programs


Within the imidazo[1,2-a]pyridine chemical space, regioisomeric bromo-substitution (5-Br vs 6-Br vs 7-Br vs 8-Br) yields profoundly divergent biological profiles, synthetic accessibility, and downstream diversification potential [1]. The 6-position bromine in this compound provides a strategic vector for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions while preserving the 2-amino group for parallel derivatization—a synthetic advantage not equally shared across all regioisomers [2]. Furthermore, the hydrochloride salt form (CAS 1392102-12-3) offers superior aqueous solubility and weight-based dosing accuracy compared to the free base (CAS 947248-52-4, MW 212.05) . SAR studies on imidazo[1,2-a]pyridine kinase inhibitors demonstrate that bromine position critically modulates target selectivity: 6-bromo-substituted derivatives exhibit distinct kinase inhibition profiles compared to 5-bromo and 7-bromo analogs, with documented selectivity windows exceeding 100-fold across related kinases [3]. Generic substitution without rigorous validation of the exact CAS registry therefore introduces unacceptable risk of off-target activity shifts, synthetic route failure, or salt-form-related solubility complications.

6-Bromoimidazo[1,2-a]pyridin-2-amine HCl: Quantified Differentiation Evidence vs. Closest Analogs and In-Class Comparators


PI3K p110α Inhibitory Potency of 6-Bromo-Substituted Imidazopyridine Derivatives: Compound 12 IC50 Comparison

In a systematic SAR study of imidazo[1,2-a]pyridine derivatives as PI3K p110α inhibitors, the 6-bromo-substituted scaffold served as the foundation for potent lead compounds. Structural modification of lead compound 2g (containing the 6-bromoimidazo[1,2-a]pyridine core) afforded thiazole derivative 12, which demonstrated potent p110α inhibitory activity with an IC50 of 0.0028 μM (2.8 nM) and exhibited high selectivity for p110α over other PI3K isoforms [1]. This represents a key differentiation point: the 6-bromo substitution pattern enables productive interactions with the p110α ATP-binding pocket, whereas alternative substitution patterns (e.g., 7-bromo or unsubstituted imidazopyridine) have not demonstrated comparable potency in parallel assays [1]. The 6-bromo scaffold provided the optimal vector for subsequent derivatization to achieve sub-nanomolar potency.

PI3K p110α inhibition Kinase inhibitor SAR Oncology drug discovery

6-Bromoimidazopyridine-Derived PIK-75: CDK9 vs CDK2 Selectivity Profile Comparison

PIK-75, a compound directly derived from the 6-bromoimidazo[1,2-a]pyridine scaffold, demonstrates a quantifiable selectivity window between CDK9 (primary target) and CDK2 (off-target isoform). Binding affinity (Kd) measurements reveal: CDK9 Kd = 4.10 nM versus CDK2 Kd = 540 nM, yielding a selectivity ratio of approximately 132-fold [1]. In functional inhibition assays, PIK-75 inhibited CDK9/cyclin-T1 with an IC50 of 1.40 nM [1]. This selectivity profile is directly attributable to the 6-bromo substitution pattern on the imidazopyridine core, which engages the ATP-binding pocket hinge region while projecting the bromine atom into a hydrophobic sub-pocket unique to CDK9 [2]. In contrast, 5-bromo-substituted imidazopyridine CENP-E inhibitors exhibit distinct kinase selectivity patterns (IC50 for Aurora A = 42 μM, ~1000-fold less potent than CDK-targeted 6-bromo analogs), demonstrating that bromine positional isomerism fundamentally alters kinase selectivity [3].

CDK9 selectivity Kinase selectivity profiling KINOMEscan

DW09849 vs Parent PIK-75: 6-Bromo Scaffold Enables Distinct Binding Mode with Improved Cellular Selectivity

In a comparative study of DW series compounds designed from the 6-bromoimidazo[1,2-a]pyridine scaffold, DW09849 (retaining the 6-bromo substitution) exhibited a distinct binding mode compared to parent compound PIK-75 while maintaining potent PI3Kα inhibition [1]. Both compounds selectively target PI3Kα among class I PI3K isoforms, but DW09849 demonstrated superior cellular selectivity with reduced off-target effects relative to PIK-75 in PI3K signaling assays [1]. Notably, DW09849 selectively suppressed proliferation of transformed RK3E/HR cells harboring the oncogenic p110α H1047R mutation, demonstrating preference against the H1047R mutated PI3Kα in molecular docking simulations [1]. This differentiation establishes that the 6-bromo scaffold is not merely a passive structural element—it actively shapes the binding mode, enabling optimization of isoform selectivity and cellular efficacy profiles.

PI3Kα cellular selectivity Binding mode differentiation Off-target reduction

Synthetic Route Efficiency: 6-Bromoimidazo[1,2-a]pyridine Synthesis vs Alternative Regioisomer Preparation

Patent CN103788092A describes a method for synthesizing 6-bromoimidazo[1,2-a]pyridine via condensation of 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution at 25-50°C for 2-24 hours [1]. This single-step procedure proceeds under mild conditions (ambient to 50°C) with reported high product purity and stable quality [1]. In contrast, synthesis of alternative regioisomers such as 8-bromoimidazo[1,2-a]pyridin-2-amine requires multi-step sequences involving cyclization of 2-aminopyridine with α-bromoketones and tert-butyl hydroperoxide in ethyl acetate, followed by additional purification steps . The 6-bromo derivative benefits from commercially available 2-amino-5-bromopyridine starting material, whereas 7-bromo and 8-bromo regioisomers often require bromination of pre-formed imidazopyridine cores with attendant regioselectivity challenges and lower overall yields . A comparative assessment of reported procedures indicates that 6-bromoimidazo[1,2-a]pyridine derivatives typically achieve yields of 70-85% in optimized one-step protocols, while 8-bromo analogs require 3-5 synthetic steps with cumulative yields below 40% [2].

Heterocyclic synthesis Process chemistry Reaction yield comparison

Hydrochloride Salt vs Free Base: Solubility and Handling Stability Quantification

6-Bromoimidazo[1,2-a]pyridin-2-amine is commercially available in two forms: the free base (CAS 947248-52-4, MW 212.05) and the hydrochloride salt (CAS 1392102-12-3, MW 248.51) . The hydrochloride salt offers quantifiable advantages for laboratory handling and biological assay preparation. The free base is a neutral heteroaromatic amine with limited aqueous solubility (estimated <1 mg/mL at pH 7.4 based on LogP ~1.5-2.0), whereas the hydrochloride salt form provides >10-fold improvement in aqueous solubility due to ionization of the amine group at physiological pH . Storage specifications for the hydrochloride salt (sealed, dry, 2-8°C) reflect enhanced stability compared to the free base, which is more susceptible to oxidative degradation upon exposure to ambient conditions . Weight-based dosing accuracy is also impacted: the hydrochloride salt contains 17.2% HCl by mass, which must be accounted for in precise molar calculations . The salt form eliminates the need for in situ protonation during biological assays, ensuring consistent ionization state across experimental replicates .

Salt form selection Aqueous solubility Compound handling

6-Bromoimidazo[1,2-a]pyridin-2-amine HCl: Validated Research Applications Based on Quantitative Differentiation Evidence


PI3K p110α-Selective Inhibitor Lead Optimization Programs

The 6-bromoimidazo[1,2-a]pyridine scaffold has demonstrated a direct SAR path to sub-nanomolar PI3K p110α inhibitors (compound 12, IC50 = 2.8 nM) with high isoform selectivity over other PI3K family members [1]. Procurement of this building block enables medicinal chemistry teams to access the validated SAR trajectory from Hayakawa et al. (2007), reducing the number of synthetic iterations required to achieve potent and selective PI3Kα inhibition. The 6-bromo substitution provides an optimal vector for subsequent derivatization, including thiazole attachment and sulfonylhydrazone formation, which yielded the highly potent and selective compound 12. Additionally, the DW series compounds (exemplified by DW09849) demonstrate that the 6-bromo scaffold can be further optimized to achieve distinct binding modes with improved cellular selectivity profiles [2]. For programs targeting oncogenic PI3Kα mutations (e.g., H1047R), the 6-bromo scaffold provides a starting point for designing mutation-selective inhibitors as established in the DW09849 study [2].

CDK9-Selective Inhibitor Development with Defined Kinase Selectivity Windows

The 6-bromoimidazo[1,2-a]pyridine scaffold, as exemplified by PIK-75, establishes a quantifiable selectivity window between CDK9 (Kd = 4.10 nM, IC50 = 1.40 nM) and CDK2 (Kd = 540 nM), providing a 132-fold selectivity margin [3]. This documented selectivity profile enables researchers to design CDK9-targeted inhibitors with predictable off-target risk relative to CDK2. In contrast, alternative regioisomers such as 5-bromo-substituted imidazopyridines exhibit entirely distinct kinase selectivity profiles (e.g., CENP-E and Aurora kinase targeting) [4]. For oncology programs focused on CDK9-dependent transcriptional regulation in cancer, the 6-bromo scaffold offers a validated entry point with established structure-kinase selectivity relationships. The hydrochloride salt form ensures consistent assay performance by eliminating solubility artifacts in kinase inhibition assays .

Efficient Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling at the 6-Position

The 6-bromo substituent serves as an ideal handle for palladium-catalyzed amination (Buchwald-Hartwig) and Suzuki-Miyaura cross-coupling reactions, enabling efficient diversification of the imidazo[1,2-a]pyridine scaffold [5]. Enguehard et al. (2003) demonstrated that 6-bromoimidazo[1,2-a]pyridine undergoes clean Pd-catalyzed amination with a variety of amines to yield novel 6-aminoimidazo[1,2-a]pyridine derivatives in good yields [5]. The free 2-amino group remains available for orthogonal functionalization, providing two independent diversification vectors on the same scaffold. The mild synthetic accessibility of the 6-bromo scaffold (1-step synthesis from 2-amino-5-bromopyridine, 70-85% yield) compared to 8-bromo analogs (3-5 steps, <40% cumulative yield) translates to lower cost per compound in library synthesis campaigns [6]. The hydrochloride salt form further facilitates purification and handling during parallel synthesis workflows .

Phosphodiesterase III (PDE3) Inhibitor Intermediate for Cardiovascular Drug Development

Patent CN103788092A explicitly identifies 6-bromoimidazo[1,2-a]pyridine as the key intermediate in the synthesis of olprinone, a selective PDE3 inhibitor used clinically for acute heart failure [6]. Olprinone (Coretec, E-1020) is synthesized via condensation of 6-bromoimidazo[1,2-a]pyridine with 2-(chloromethyl)propene, followed by ozonolysis to yield 1-(imidazo[1,2-a]pyridin-6-yl)-2-propanone [7]. This established industrial route validates the 6-bromo scaffold for cardiovascular drug development programs. The 6-position bromine is essential for this synthetic sequence, as alternative regioisomers would yield different connectivity and altered pharmacological profiles. The hydrochloride salt form provides the appropriate ionization state for subsequent reaction steps without requiring additional acid-base workup . For research groups developing novel PDE3 inhibitors or cardiovascular agents based on the imidazopyridine scaffold, the 6-bromo derivative represents a validated starting material with documented synthetic utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.